N-(3,5-Bis(trifluoromethyl)phenyl)-2,4-dichlorobenzamide
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Overview
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2,4-dichlorobenzamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl and dichlorobenzamide groups in its structure imparts distinctive chemical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2,4-dichlorobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted benzamides, while oxidation or reduction can yield various oxidized or reduced derivatives.
Scientific Research Applications
N-(3,5-Bis(trifluoromethyl)phenyl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylurea
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
- N-(3,5-Bis(trifluoromethyl)phenyl)-N’-(8a,9S)-6-methoxy-9-cinchonanyl thiourea
Uniqueness
N-(3,5-Bis(trifluoromethyl)phenyl)-2,4-dichlorobenzamide is unique due to the combination of trifluoromethyl and dichlorobenzamide groups in its structure. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications. The presence of multiple electron-withdrawing groups also enhances its potential as a versatile reagent in organic synthesis.
Properties
CAS No. |
105755-60-0 |
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Molecular Formula |
C15H7Cl2F6NO |
Molecular Weight |
402.1 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H7Cl2F6NO/c16-9-1-2-11(12(17)6-9)13(25)24-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H,24,25) |
InChI Key |
SVGSGYWFBHGNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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